molecular formula C26H38O12 B1164243 Nudifloside C CAS No. 297740-99-9

Nudifloside C

Cat. No. B1164243
CAS RN: 297740-99-9
M. Wt: 542.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nudifloside C is a natural product derived from Callicarpa nudiflora . It is a secoiridoid glucoside that has been found to inhibit Endothelial-to-Mesenchymal Transition and angiogenesis in endothelial cells by suppressing Ezrin phosphorylation .

Scientific Research Applications

  • Anti-Inflammatory Effects : Callicarpa nudiflora, which contains Nudifloside C, is used for treating inflammation-related diseases. A study identified potential anti-inflammatory active ingredients in C. nudiflora, highlighting its pharmacological potential (Li et al., 2022).

  • Cytotoxic Properties : Nudifloside has shown inhibitory effects towards chronic myelogenous leukemia K562 cell line, indicating its potential as a cytotoxic agent (Mei et al., 2010).

  • Chemical Composition Analysis : A study analyzed the main components of different parts of Callicarpa nudiflora, including Nudifloside, to understand their pharmacological properties (Yi et al., 2019).

  • Pharmacokinetic Study : Research on Callicarpa nudiflora extract, including Nudifloside, investigated its pharmacokinetic profiles in rat plasma. This study contributes to understanding how the compound is absorbed, distributed, and eliminated in the body (Shao et al., 2015).

  • C-Nucleosides Applications : Studies on C-nucleosides, a category to which Nudifloside belongs, have found applications in medicinal chemistry and chemical biology, particularly as inhibitors of certain enzymes and as building blocks in synthetic biology (Štambaský et al., 2009).

  • Chemical Profiling for Quality Evaluation : Chemical profiling of Callicarpa nudiflora, including Nudifloside, was performed for quality evaluation and understanding the material basis for its clinical applications (Jia et al., 2022).

Mechanism of Action

Nudifloside C has been found to inhibit Endothelial-to-Mesenchymal Transition and angiogenesis in endothelial cells by suppressing Ezrin phosphorylation . It significantly inhibited enhanced migration, invasion, and F-actin assembly in endothelial cells (ECs) exposed in TGF-β1 .

Future Directions

While there is limited information available on the future directions of Nudifloside C research, its significant inhibitory effects on enhanced migration, invasion, and F-actin assembly in endothelial cells (ECs) exposed in TGF-β1 suggest potential applications in the treatment of conditions related to these cellular processes .

properties

IUPAC Name

(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-7-hydroxy-5,9-dimethyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-4-13-14-6-19(29)34-9-15-11(2)5-17(28)20(15)12(3)8-35-24(33)16(14)10-36-25(13)38-26-23(32)22(31)21(30)18(7-27)37-26/h4,10-12,14-15,17-18,20-23,25-28,30-32H,5-9H2,1-3H3/b13-4+/t11-,12-,14-,15+,17-,18+,20-,21+,22-,23+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGWOXJRVVHLI-KUNQWTTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(CC(C3C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@H](COC(=O)C2=CO[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nudifloside C
Reactant of Route 2
Nudifloside C
Reactant of Route 3
Nudifloside C
Reactant of Route 4
Nudifloside C
Reactant of Route 5
Nudifloside C
Reactant of Route 6
Nudifloside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.